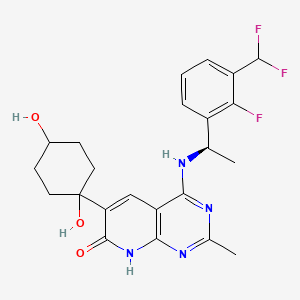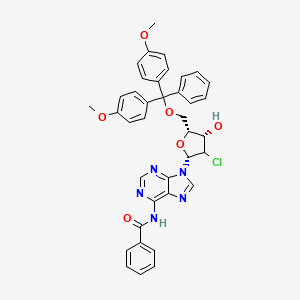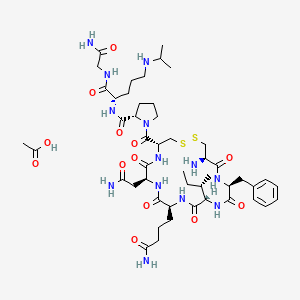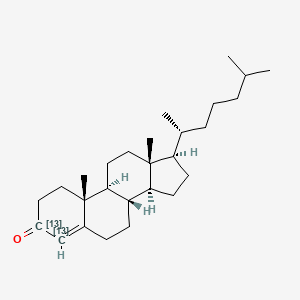
Dota-LM3 (tfa)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dota-LM3 (tfa) is a somatostatin receptor antagonist, specifically targeting somatostatin receptor subtype 2 (SSTR2). It is often isotopically labeled for tracing tumors in vivo, such as with lutetium-177 (177Lu) or gallium-68 (68Ga). This compound has shown favorable biodistribution, high tumor uptake, good tumor retention, and few safety concerns .
Méthodes De Préparation
The synthesis of Dota-LM3 (tfa) involves the preparation of the DOTA chelator and its linkage to peptides directly on a solid-phase support. The synthetic route includes the use of cyclen precursor on solid-phase and commercial DOTA-tris. The compound is then radiolabeled with isotopes like 68Ga or 177Lu .
Analyse Des Réactions Chimiques
Dota-LM3 (tfa) undergoes various chemical reactions, including isotopic labeling for tumor tracing. The common reagents used in these reactions include trifluoroacetic acid (TFA) in acetonitrile and water. The major products formed from these reactions are 68Ga-DOTA-LM3 and 177Lu-DOTA-LM3, which are used for imaging and therapeutic purposes .
Applications De Recherche Scientifique
Dota-LM3 (tfa) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used for peptide receptor radionuclide therapy (PRRT) in patients with metastatic neuroendocrine neoplasms. The compound has shown higher uptake and a longer effective half-life in whole-body, kidneys, spleen, and metastases, resulting in higher mean absorbed organ and tumor doses compared to other compounds .
Mécanisme D'action
Dota-LM3 (tfa) exerts its effects by binding to somatostatin receptor subtype 2 (SSTR2) on the cell membrane. This binding inhibits the receptor’s activity, leading to reduced tumor growth and proliferation. The molecular targets and pathways involved include the inhibition of somatostatin receptor signaling, which is crucial for tumor growth and survival .
Comparaison Avec Des Composés Similaires
Dota-LM3 (tfa) is compared with other similar compounds like 177Lu-DOTATOC and 68Ga-DOTATATE. Dota-LM3 (tfa) has shown higher tumor uptake and retention, making it more effective for imaging and therapeutic purposes. The unique aspect of Dota-LM3 (tfa) is its ability to deliver higher absorbed doses to tumors and organs, resulting in better therapeutic outcomes .
Similar compounds include:
- 177Lu-DOTATOC
- 68Ga-DOTATATE
- 161Tb-DOTA-LM3
Propriétés
Formule moléculaire |
C71H94ClF3N16O21S2 |
|---|---|
Poids moléculaire |
1664.2 g/mol |
Nom IUPAC |
2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C69H93ClN16O19S2.C2HF3O2/c1-40(87)60-68(104)81-55(66(102)77-50(61(72)97)30-43-9-17-47(88)18-10-43)39-107-106-38-54(67(103)79-53(33-44-11-19-48(89)20-12-44)65(101)78-52(32-42-7-15-46(16-8-42)74-69(73)105)64(100)76-49(62(98)82-60)4-2-3-21-71)80-63(99)51(31-41-5-13-45(70)14-6-41)75-56(90)34-83-22-24-84(35-57(91)92)26-28-86(37-59(95)96)29-27-85(25-23-83)36-58(93)94;3-2(4,5)1(6)7/h5-20,40,49-55,60,87-89H,2-4,21-39,71H2,1H3,(H2,72,97)(H,75,90)(H,76,100)(H,77,102)(H,78,101)(H,79,103)(H,80,99)(H,81,104)(H,82,98)(H,91,92)(H,93,94)(H,95,96)(H3,73,74,105);(H,6,7)/t40-,49+,50-,51+,52-,53+,54-,55+,60+;/m1./s1 |
Clé InChI |
SHGQCVICCLKURF-YJTIAIKDSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




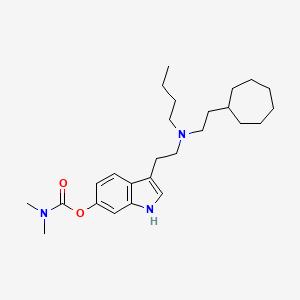
![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)
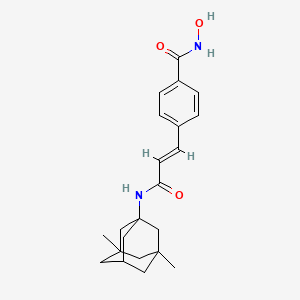
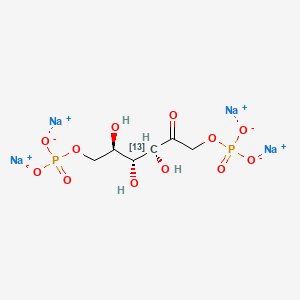


![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)
